Cas no 96503-30-9 ((2R)-1,1-dimethoxypropan-2-ol)

(2R)-1,1-dimethoxypropan-2-ol structure
(2R)-1,1-dimethoxypropan-2-ol structure
اسم المنتج:(2R)-1,1-dimethoxypropan-2-ol
كاس عدد:96503-30-9
وسط:C5H12O3
ميغاواط:120.146982192993
MDL:MFCD07778451
CID:803465
PubChem ID:11040685

(2R)-1,1-dimethoxypropan-2-ol الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Propanol,1,1-dimethoxy-, (2R)-
    • (2R)-1,1-DIMETHOXYPROPAN-2-OL
    • (R)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL
    • L-lactaldehyde dimethyl acetal
    • (2R)-1,1-Dimethoxy-2-propanol (ACI)
    • 2-Propanol, 1,1-dimethoxy-, (R)- (ZCI)
    • (+)-1,1-Dimethoxy-2-propanol
    • (R)-1,1-Dimethoxy-2-propanol
    • (R)-Lactaldehyde dimethyl acetal
    • MFCD07778451
    • EN300-89237
    • (R)-1,1-dimethoxypropan-2-ol
    • (2R)-1,1-Dimethoxy-2-propanol
    • AKOS006237165
    • AT37498
    • (R)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL
    • DTXSID901307795
    • CS-0254441
    • SCHEMBL5699107
    • 2-Propanol, 1,1-dimethoxy-, (R)-
    • (R)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
    • (2R)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL
    • 96503-30-9
    • (2R)-1,1-dimethoxypropan-2-ol
    • MDL: MFCD07778451
    • نواة داخلي: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m1/s1
    • مفتاح Inchi: PRAYXKGWSGUXQK-SCSAIBSYSA-N
    • ابتسامات: C(OC)(OC)[C@H](O)C

حساب السمة

  • نوعية دقيقة: 120.07900
  • النظائر كتلة واحدة: 120.079
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 8
  • تدوير ملزمة العد: 3
  • تعقيدات: 51.6
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 38.7A^2
  • إكسلوغ 3: -0.2

الخصائص التجريبية

  • نقطة الوميض: 50℃
  • بسا: 38.69000
  • لوغب: -0.01390

(2R)-1,1-dimethoxypropan-2-ol أمن المعلومات

  • رقم نقل البضائع الخطرة:UN 1993C 3 / PGIII

(2R)-1,1-dimethoxypropan-2-ol بيانات الجمارك

  • رمز النظام المنسق:2911000000
  • بيانات الجمارك:

    China Customs Code:

    2911000000

    Overview:

    2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(2R)-1,1-dimethoxypropan-2-ol الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-89237-1g
(2R)-1,1-dimethoxypropan-2-ol
96503-30-9
1g
$0.0 2023-09-01
eNovation Chemicals LLC
Y1316584-1G
(2R)-1,1-dimethoxypropan-2-ol
96503-30-9 97%
1g
$195 2024-07-21
eNovation Chemicals LLC
Y1316584-25G
(2R)-1,1-dimethoxypropan-2-ol
96503-30-9 97%
25g
$3015 2024-07-21
A2B Chem LLC
AI65298-250mg
2-Propanol, 1,1-dimethoxy-, (R)-
96503-30-9 95%
250mg
$63.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1325111-1g
(R)-1,1-Dimethoxypropan-2-ol
96503-30-9 98%
1g
¥3191.00 2024-04-23
A2B Chem LLC
AI65298-5g
2-Propanol, 1,1-dimethoxy-, (R)-
96503-30-9 95%
5g
$615.00 2024-05-20
A2B Chem LLC
AI65298-50g
2-Propanol, 1,1-dimethoxy-, (R)-
96503-30-9 95%
50g
$4779.00 2024-04-19
1PlusChem
1P00IKAA-1g
2-Propanol, 1,1-dimethoxy-, (R)-
96503-30-9 95%
1g
$172.00 2024-04-19
1PlusChem
1P00IKAA-5g
2-Propanol, 1,1-dimethoxy-, (R)-
96503-30-9 95%
5g
$711.00 2024-04-19
1PlusChem
1P00IKAA-50g
2-Propanol, 1,1-dimethoxy-, (R)-
96503-30-9 95%
50g
$5181.00 2024-04-19

(2R)-1,1-dimethoxypropan-2-ol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ;  8 h, 15 psi, 60 °C
المراجع
Preparation of bifunctional compounds as modulators of proteolysis useful for treating cancer
, World Intellectual Property Organization, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Cinchonidine ,  Platinum (alumina bound) Solvents: Toluene ;  2 bar, 20 °C
المراجع
Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium
Schmidt, Erik; Bucher, Christoph; Santarossa, Gianluca; Mallat, Tamas; Gilmour, Ryan; et al, Journal of Catalysis, 2012, 289, 238-248

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-14)-[1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)ph… Solvents: Isopropanol ;  5.5 h, 8 atm, 30 °C
المراجع
Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity
Ooka, Hirohito; Arai, Noriyoshi; Azuma, Keita; Kurono, Nobuhito; Ohkuma, Takeshi, Journal of Organic Chemistry, 2008, 73(22), 9084-9093

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum ,  (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-methoxy-4-quinolinyl)-3,7-methano-1H-pyr… Solvents: Acetic acid ;  60 min, 294 - 297 K
المراجع
A new rigid cinchona modified (α-IQ) platinum catalyst for the enantioselective hydrogenation of activated ketones: data to the origin of enantioselection
Balazsik, Katalin; Martinek, Tamas A.; Bucsi, Imre; Szollosi, Gyoergy; Fogassy, Gabriella; et al, Journal of Molecular Catalysis A: Chemical, 2007, 272(1-2), 265-274

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Palladium hydroxide Solvents: Methanol ;  8 h, 15 psi, 60 °C
المراجع
Preparation of heterobifunctional compounds and methods for the targeted degradation of KRas
, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Cinchonidine ,  Engelhard 4759 Solvents: Acetic acid ,  Toluene ;  4 MPa, 293 K
المراجع
Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid Catalysts
Szollosi, Gyoergy; Makra, Zsolt; Fekete, Monika; Fueloep, Ferenc; Bartok, Mihaly, Catalysis Letters, 2012, 142(7), 889-894

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Water Catalysts: Triacylglycerol lipase
المراجع
Lipase-catalyzed irreversible transesterifications using enol esters as acylating reagents: preparative enantio- and regioselective syntheses of alcohols, glycerol derivatives, sugars and organometallics
Wang, Yi Fong; Lalonde, James J.; Momongan, Milagros; Bergbreiter, David E.; Wong, Chi Huey, Journal of the American Chemical Society, 1988, 110(21), 7200-5

طريقة الإنتاج 8

رد فعل الشرط
المراجع
New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor system
Szoellosi, Gyoergy; Cserenyi, Szabolcs; Fueloep, Ferenc; Bartok, Mihaly, Journal of Catalysis, 2008, 260(2), 245-253

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: NADPH ,  Carbonyl reductase (NAD(P)H) Solvents: Isopropanol ,  Water ;  rt → 30 °C; 24 h, 30 °C
المراجع
Highly efficient and scalable chemoenzymatic syntheses of (R)- and (S)-lactaldehydes
Vogel, M. A. K.; Burger, H.; Schlager, N.; Meier, R.; Schonenberger, B.; et al, Reaction Chemistry & Engineering, 2016, 1(2), 156-160

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum ,  (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
المراجع
Enantioselective hydrogenation of α-keto acetals with cinchona modified Pt catalyst
Studer, Martin; Burkhardt, Stefan; Blaser, Hans-Ulrich, Chemical Communications (Cambridge), 1999, (17), 1727-1728

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1-Pyrrolidinecarboxylic acid, 4-(dicyclohexylphosphino)-2-[(diphenylphosphino)me… Solvents: Tetrahydrofuran
المراجع
Highly effective catalytic asymmetric hydrogenations of α-keto esters and an α-keto acetal with new neutral chiral pyrrolidinebisphosphine-rhodium complexes
Takahashi, Hisashi; Morimoto, Toshiaki; Achiwa, Kazuo, Chemistry Letters, 1987, (5), 855-8

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Cinchonidine ,  Platinum Solvents: Acetic acid ,  Toluene ;  4 MPa, 293 K
المراجع
The First Case of Competitive Heterogeneously Catalyzed Hydrogenation using Continuous-Flow Fixed-Bed Reactor System: Hydrogenation of Binary Mixtures of Activated Ketones on Pt-Alumina and on Pt-Alumina-Cinchonidine Catalysts
Szollosi, Gyoergy; Makra, Zsolt; Fueloep, Ferenc; Bartok, Mihaly, Catalysis Letters, 2011, 141(11), 1616-1620

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: Platinum ,  2214293-51-1 Solvents: Acetic acid ,  Toluene ,  Cyclohexane ,  Heptane ;  30 min, 30 °C
1.2 Reagents: Hydrogen ;  3 h, 5 MPa, 30 °C
المراجع
Highly efficient and recyclable chiral Pt nanoparticle catalyst for enantioselective hydrogenation of activated ketones
Xue, Xiuru; Chen, Pu; Xu, Peng; Wang, Yanhua, Catalysis Communications, 2018, 110, 55-58

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Cinchonidine ,  Platinum Solvents: Ethanol
المراجع
New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalysts
Torok, Bela; Balazsik, Katalin; Bartok, Mihaly; Felfoldi, Karoly; Bartok, Mihaly, Chemical Communications (Cambridge), 1999, (17), 1725-1726

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Iridium ,  Rhodium ,  Cinchonanium, N-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxanonatetr… Solvents: Toluene ,  Heptane ;  3 h, 2 MPa, 30 °C
المراجع
A miraculous chiral Ir-Rh bimetallic nanocatalyst for asymmetric hydrogenation of activated ketones
Xue, Xiuru; Zhao, Zhaohui; Wang, Yanhua, Organic Chemistry Frontiers, 2018, 5(24), 3585-3589

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine ,  Platinum Solvents: Acetic acid ;  60 min, 1 bar, 296 - 298 K
المراجع
Heterogeneous asymmetric reactions. Part 32. High enantioselectivities in the hydrogenation of activated ketones on cinchona alkaloid modified platinum-alumina catalysts
Felfoldi, Karoly; Balazsik, Katalin; Bartok, Mihaly, Journal of Molecular Catalysis A: Chemical, 2003, 202(1-2), 163-170

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: NADP-dependent alc. dehydrogenase
المراجع
Bone as a solid support for the immobilization of enzymes
Findlay, C. J.; Parkin, K. L.; Yada, R. Y., Biotechnology Letters, 1986, 8(9), 649-52

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Quinidine ,  Hydrogen Catalysts: Platinum Solvents: Acetic acid ;  60 min, 1 bar, 294 - 297 K
المراجع
New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated Ketones
Balazsik, Katalin; Szoellosi, Gyoergy; Bartok, Mihaly, Catalysis Letters, 2008, 124(1-2), 46-51

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Quinine ,  Platinum Solvents: Acetic acid ;  45 min, 1 bar, 294 - 297 K
المراجع
Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetal
Balazsik, Katalin; Bucsi, Imre; Cserenyi, Szabolcs; Szollosi, Gyorgy; Bartok, Mihaly, Journal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum ,  (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
المراجع
Production of optically active α-hydroxy acetals
, World Intellectual Property Organization, , ,

(2R)-1,1-dimethoxypropan-2-ol Raw materials

(2R)-1,1-dimethoxypropan-2-ol Preparation Products

(2R)-1,1-dimethoxypropan-2-ol الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96503-30-9)(2R)-1,1-dimethoxypropan-2-ol
A1220970
نقاء:99%
كمية:25g
الأسعار ($):1830